molecular formula C17H23N7OS B6098855 2-pyrrolidin-1-yl-N-[2-(2H-triazol-4-ylsulfanyl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide

2-pyrrolidin-1-yl-N-[2-(2H-triazol-4-ylsulfanyl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide

Cat. No.: B6098855
M. Wt: 373.5 g/mol
InChI Key: GOTSZRUEIRLKGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-pyrrolidin-1-yl-N-[2-(2H-triazol-4-ylsulfanyl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide is a complex organic compound that features a combination of pyrrolidine, triazole, and quinazoline moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-pyrrolidin-1-yl-N-[2-(2H-triazol-4-ylsulfanyl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include trifluoroacetic acid, pyrrolidine, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-pyrrolidin-1-yl-N-[2-(2H-triazol-4-ylsulfanyl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include trifluoroacetic acid for cyclization reactions, and various organometallic catalysts for facilitating complex transformations. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

2-pyrrolidin-1-yl-N-[2-(2H-triazol-4-ylsulfanyl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved often include inhibition of inflammatory mediators and modulation of neuroprotective pathways .

Properties

IUPAC Name

2-pyrrolidin-1-yl-N-[2-(2H-triazol-4-ylsulfanyl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N7OS/c25-16(18-7-10-26-14-11-19-23-22-14)15-12-5-1-2-6-13(12)20-17(21-15)24-8-3-4-9-24/h11H,1-10H2,(H,18,25)(H,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTSZRUEIRLKGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)N3CCCC3)C(=O)NCCSC4=NNN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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